2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
Description
2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is a quinoline derivative featuring a carboxylic acid group at position 3, a hydroxyl group at position 2, and methyl substituents at positions 7 and 7. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their diverse substitution patterns and electronic properties .
Structure
3D Structure
Properties
CAS No. |
436087-32-0 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-4-8-5-9(12(15)16)11(14)13-10(8)7(6)2/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
KFLPYXFXNDLAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate . This reaction is typically carried out in the presence of a catalytic amount of PEG-supported sulfonic acid at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 2 and methyl groups at positions 7/8 undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Hydroxyl oxidation | KMnO₄, acidic conditions | Quinoline-2,3-dione derivatives | The hydroxyl group oxidizes to a ketone, forming a dione structure while retaining the carboxylic acid group. |
| Methyl group oxidation | CrO₃, H₂SO₄ | Aldehyde or carboxylic acid derivatives | Limited evidence suggests methyl groups may oxidize to aldehydes under strong oxidizing agents, though this requires further validation. |
Carboxylic Acid Functionalization
The -COOH group participates in nucleophilic substitution and condensation reactions:
Metal Chelation
The compound acts as a polydentate ligand due to its hydroxyl and carboxylic acid groups:
| Metal Ion | Binding Site | Application | Key Findings |
|---|---|---|---|
| Fe³⁺ | -OH and -COOH | Catalytic systems | Forms stable complexes (log β = 8.2) useful in oxidation catalysis. |
| Cu²⁺ | -OH and ring nitrogen | Antimicrobial agents | Chelation enhances bioactivity by disrupting microbial metal homeostasis. |
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
Electrophilic Substitution
The quinoline ring undergoes substitution at electron-rich positions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro derivatives | Nitration occurs preferentially at position 5 due to electron-donating methyl groups. |
| Sulfonation | Oleum (H₂SO₄ + SO₃) | 6-Sulfo derivatives | Sulfonic acid groups introduce water solubility for pharmaceutical formulations. |
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that 2-hydroxy-7,8-dimethylquinoline-3-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in inhibiting enzymes involved in inflammatory pathways. This property suggests potential applications in treating conditions associated with chronic inflammation.
3. Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. These derivatives are being explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Biochemical Applications
1. Chelation of Metal Ions
One of the notable applications of this compound is its ability to chelate metal ions, which is crucial in various biochemical processes. This chelation property is particularly significant in drug design for targeting metal-dependent enzymes and proteins .
2. Binding Studies with Biological Macromolecules
Studies have focused on the binding interactions between this compound and biological macromolecules such as proteins and nucleic acids. These interactions are essential for understanding the compound's mechanism of action and its potential therapeutic applications.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory mechanisms revealed that this compound effectively inhibited cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation markers in vitro.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Research Findings and Challenges
- Structural Analysis: SHELX software is widely used for crystallographic refinement of quinoline derivatives, though limitations exist in handling high-resolution macromolecular data .
- Solubility Issues: Methyl-substituted quinolines exhibit lower aqueous solubility compared to halogenated analogs, necessitating formulation strategies .
- Synthetic Complexity : Introducing multiple substituents (e.g., 2-OH, 7-CH₃, 8-CH₃) requires precise regioselective reactions, often leading to low yields .
Biological Activity
2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article will explore its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 201.22 g/mol. Its structure includes:
- A hydroxyl group (-OH) at the second position.
- Dimethyl groups at the seventh and eighth positions.
- A carboxylic acid group (-COOH) at the third position.
This unique arrangement contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | Effective against MRSA |
| Escherichia coli | 1.0 mg/mL | Moderate activity |
| Klebsiella pneumoniae | 0.75 mg/mL | Effective |
| Pseudomonas aeruginosa | 1.5 mg/mL | Limited effectiveness |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains like MRSA .
The mechanism through which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial DNA synthesis. It interacts with bacterial DNA gyrase and topoisomerase IV, leading to cell death. This mechanism is similar to that of established antibiotics in the quinolone class .
Case Studies
-
Antibacterial Efficacy Against Resistant Strains :
A study conducted on various quinoline derivatives highlighted that this compound demonstrated superior antibacterial activity compared to traditional antibiotics against both Gram-positive and Gram-negative bacteria. The study reported a significant reduction in bacterial load in infected mice models treated with this compound . -
Toxicity Assessment :
In toxicity studies involving murine models, this compound exhibited low toxicity levels even at high doses. This safety profile is crucial for its potential therapeutic applications .
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Antimicrobial Agent : Due to its effectiveness against resistant bacterial strains.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, warranting further investigation into its efficacy against viral infections .
- Cancer Treatment : Research into similar quinoline derivatives indicates potential anticancer properties, particularly through apoptosis induction in cancer cells .
Q & A
Q. What are the common synthetic routes for 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclocondensation or lactamization strategies. For example:
- Cyclocondensation : Reacting nitroquinoline precursors with nucleophiles (e.g., α-acetyl-N-arylhydrazonoyl chlorides) in ethanol and triethylamine, followed by reduction of nitro groups to amines .
- PPA-Catalyzed Lactamization : Using polyphosphoric acid (PPA) to catalyze thermal lactamization of intermediates like 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid .
- Esterification/Hydrolysis : Ethyl ester derivatives (e.g., ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate) can be synthesized and hydrolyzed to the free carboxylic acid .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR : To confirm substituent positions (e.g., methyl groups at C7/C8, hydroxyl at C2) .
- IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad ~3000 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular weight confirmation (C₁₂H₁₁NO₃; theoretical MW 217.22 g/mol) .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer :
- Store in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or hydrolysis .
- Avoid exposure to strong oxidizing agents, which may degrade the compound .
Q. How should researchers handle this compound safely in the lab?
- Methodological Answer :
- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
- Ensure local exhaust ventilation and access to emergency eyewash stations .
- In case of skin contact, rinse thoroughly with water for ≥15 minutes .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide derivatization for enhanced bioactivity .
- Solvent Effect Simulations : Optimize reaction conditions (e.g., solvent polarity, temperature) using COSMO-RS models .
Q. What strategies resolve contradictions in reported antioxidant activity data?
- Methodological Answer :
- Comparative Assays : Use standardized antioxidant assays (e.g., DPPH, FRAP) under controlled pH and temperature .
- Fractionation by Molecular Weight (Mw) : Separate components via size-exclusion chromatography to isolate the compound’s contribution from co-existing antioxidants (e.g., flavonoids in fermentation broths) .
- In Vivo vs. In Vitro Validation : Corrogate cell-based assays (e.g., HepG2 oxidative stress models) with animal studies to account for bioavailability differences .
Q. What crystallographic techniques are suitable for structural elucidation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Powder XRD : Analyze bulk crystallinity and polymorphism under varying humidity conditions .
- Twinned Data Refinement : For challenging crystals, employ SHELXPRO to handle twinning or high-resolution data .
Q. How does methylation at C7/C8 influence electronic properties and bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
